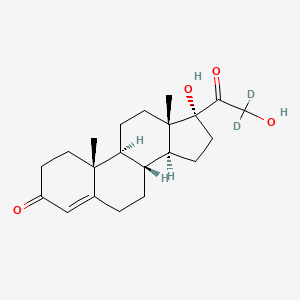

Cortodoxone-d2

Übersicht

Beschreibung

Cortodoxone-d2 is the deuterium labeled Cortodoxone . Cortodoxone is a glucocorticoid steroid hormone that can be oxygenated to cortisol (Hydrocortisone) . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .

Synthesis Analysis

Cortodoxone-d2 is synthesized from 17α-hydroxyprogesterone by 21-hydroxylase and is converted to cortisol by 11β-hydroxylase . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .Molecular Structure Analysis

The molecular weight of Cortodoxone-d2 is 348.47 and its formula is C21H28D2O4 . The structure of Cortodoxone-d2 involves a glucocorticoid steroid hormone that can be oxygenated to cortisol (Hydrocortisone) .Chemical Reactions Analysis

Cortodoxone-d2 is involved in chemical reactions where there are both fast and slow reactions, and for which the time scales are widely separated . A computational algorithm produces the generator of the full chemical master equation for arbitrary systems, and shows how to obtain a reduced equation that governs the evolution on the slow time scale .Wissenschaftliche Forschungsanwendungen

- Recent developments in protein engineering, including directed evolution and rational design, have improved bacterial CYPs’ regio- and stereoselectivity, substrate range, and thermostability .

- The 25-OH Vitamin D2-D3 Serum LCMS-MS APCI Kit provides precise and reliable measurement of vitamin D. Researchers use this advanced kit to assess vitamin D status in various contexts .

Steroid Hydroxylation

Vitamin D Measurement

CYP260B1 and Cortodoxone Hydroxylation

Wirkmechanismus

Target of Action

Cortodoxone-d2, also known as 11-Deoxycortisol-d2, is an endogenous glucocorticoid steroid hormone . Its primary target is the glucocorticoid receptor . Glucocorticoid receptors are part of the nuclear receptor family and are widely expressed in almost every cell in the body. They regulate various aspects of metabolism and immune response.

Mode of Action

Cortodoxone-d2 binds to glucocorticoid receptors, although it has weaker glucocorticoid activity compared to cortisol . Despite its lower potency, it can still exert certain metabolic and anti-inflammatory effects . It participates in feedback mechanisms involved in regulating the secretion of adrenocorticotropic hormone (ACTH) from the pituitary gland by inhibiting its production .

Biochemical Pathways

Cortodoxone-d2 is synthesized from 17α-hydroxyprogesterone by 21-hydroxylase and is converted to cortisol by 11β-hydroxylase . It mainly acts as a metabolic intermediate within the glucocorticoid pathway, leading to cortisol .

Pharmacokinetics

It’s known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The molecular and cellular effects of Cortodoxone-d2’s action are primarily related to its role as a glucocorticoid. It can exert certain metabolic and anti-inflammatory effects . In sea lampreys, an early jawless fish species, 11-deoxycortisol plays a crucial role as the primary and ultimate glucocorticoid hormone with mineralocorticoid properties . It also takes part, by binding to specific corticosteroid receptors, in intestinal osmoregulation in sea lamprey at metamorphosis, during which they develop seawater tolerance .

Safety and Hazards

Eigenschaften

IUPAC Name |

(8R,9S,10R,13S,14S,17R)-17-(2,2-dideuterio-2-hydroxyacetyl)-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O4/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22/h11,15-17,22,25H,3-10,12H2,1-2H3/t15-,16+,17+,19+,20+,21+/m1/s1/i12D2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHBHBVVOGNECLV-FAWVBKBISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C(=O)CO)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301234104 | |

| Record name | Pregn-4-ene-3,20-dione-21,21-d2, 17,21-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301234104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pregn-4-ene-3,20-dione-21,21-d2, 17,21-dihydroxy- | |

CAS RN |

1271728-08-5 | |

| Record name | Pregn-4-ene-3,20-dione-21,21-d2, 17,21-dihydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1271728-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pregn-4-ene-3,20-dione-21,21-d2, 17,21-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301234104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1S,2R,3E)-1-[[(beta-D-Glucopyranosyl)oxy]methyl]-2-hydroxy-3-heptadecenyl]heptadecanamide](/img/structure/B6594633.png)

![4-[(2R)-2,3-Bis{[(9Z)-octadec-9-enoyl]oxy}propoxy]-4-oxobutanoic acid](/img/structure/B6594713.png)